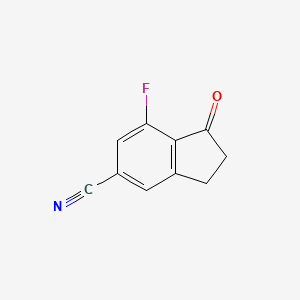

7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile

Description

Properties

IUPAC Name |

7-fluoro-1-oxo-2,3-dihydroindene-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-8-4-6(5-12)3-7-1-2-9(13)10(7)8/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMBFHIMNFDAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile typically involves the introduction of the fluorine atom and the carbonitrile group onto the indene backbone. One common method involves the reaction of a suitable indene derivative with a fluorinating agent and a nitrile source under controlled conditions. For example, the reaction of 7-fluoroindene with cyanogen bromide in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to remove the fluorine atom.

Substitution: The fluorine atom can be substituted with other groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique structural features.

Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity

Mechanism of Action

The mechanism by which 7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the carbonitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 7-fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile with analogs:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound* | C₁₀H₆FNO | 175.16 | N/A | 7-F, 5-CN, 1-ketone |

| 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile | C₁₀H₇NO | 157.17 | 25724-79-2 | 5-CN, 1-ketone |

| 4-Methoxy-7-methyl-2,3-dihydro-1H-indene-5-carbonitrile | C₁₂H₁₃NO | 187.24 | 175136-10-4 | 4-OCH₃, 7-CH₃, 5-CN |

| 7-Fluoro-2,3-dihydro-1H-indene-5-carbaldehyde | C₁₀H₉FO | 164.18 | 2758004-25-8 | 7-F, 5-CHO |

| 5-Fluoro-2,3-dihydro-1H-indole | C₈H₈FN | 137.15 | N/A | 5-F, indole NH |

*Inferred molecular formula and weight based on structural modifications to CAS 25724-79-2 .

Key Observations:

- Solubility: The 4-methoxy-7-methyl analog (C₁₂H₁₃NO) has higher molecular weight and lipophilicity due to the methoxy and methyl groups, likely reducing aqueous solubility compared to the fluoro-nitrile derivative .

- Reactivity : The aldehyde group in 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde (C₁₀H₉FO) makes it more reactive than the nitrile-containing target compound, which is more stable under physiological conditions .

Spectroscopic and Analytical Data

- NMR Shifts: In (R)-3-Amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carbonitrile (), aromatic protons adjacent to the nitrile resonate at δ 7.62 (s, 1H). Fluorine in the target compound would cause deshielding and splitting of nearby protons . The aldehyde proton in 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde appears at δ 9.25 (br s, 1H), contrasting with the nitrile’s absence of protons .

- Mass Spectrometry : The 5-fluoroindole-2-carboxamide in shows [M+H]+ at m/z 359.11903, while the target compound’s molecular ion would likely appear near m/z 175.16 .

Biological Activity

7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile is a synthetic compound belonging to the indene family, characterized by its unique structural features that include a fluorine atom and a carbonitrile group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of this compound is C10H6FNO, with a molecular weight of approximately 177.16 g/mol. Its structure includes a bicyclic indene framework, which is known for its reactivity and ability to form various derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C10H6FNO |

| Molecular Weight | 177.16 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 325.6 ± 31.0 °C |

| Melting Point | 131.5 - 132.8 °C |

| Flash Point | 150.7 ± 24.8 °C |

Biological Activity

Research indicates that compounds derived from indenes, including this compound, exhibit a range of biological activities:

Antitumor Activity : Several studies have demonstrated that indene derivatives possess antitumor properties. For instance, derivatives similar to the compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antibacterial Properties : The presence of the carbonitrile group has been linked to antibacterial activity against certain pathogens. This is particularly relevant in the context of increasing antibiotic resistance .

Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The fluorine atom may enhance the compound's stability and bioavailability, while the carbonitrile group can participate in hydrogen bonding and other interactions crucial for biological activity.

Case Studies

A notable study evaluated the effects of various indene derivatives on human cancer cell lines. The results indicated that modifications at the 7-position significantly influenced cytotoxicity levels. Specifically, compounds with electron-withdrawing groups (like fluorine) exhibited enhanced activity compared to their unsubstituted counterparts .

Another research effort focused on the synthesis and evaluation of a series of indene-based compounds for their antibacterial properties. The findings revealed that certain derivatives showed promising activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics from this chemical class .

Q & A

Q. What are the optimized synthetic routes for 7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of fluorinated precursors or selective fluorination of preformed indene scaffolds. For example, substituted indene derivatives are synthesized via Friedel-Crafts acylation followed by nitrile group introduction using Knoevenagel condensation . Reaction optimization should focus on:

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the dihydroindene backbone and fluorination at C7 (δ ~ -110 ppm for ¹⁹F NMR).

- IR spectroscopy : A sharp peak at ~2230 cm⁻¹ confirms the nitrile group .

- XRD : Resolve crystallographic ambiguity in the fused-ring system (e.g., dihedral angles between the fluoro and carbonyl groups) .

- HPLC-MS : Quantify purity and detect trace impurities (e.g., dehalogenated byproducts) .

Q. How does the electron-withdrawing nitrile group influence the compound’s reactivity in nucleophilic substitution reactions?

The nitrile group at C5 enhances electrophilicity at adjacent positions (C4 and C6), making them susceptible to nucleophilic attack. For example:

- Amination : Reaction with ammonia or amines at C6 under basic conditions yields amino derivatives.

- Hydrolysis : Controlled acidic hydrolysis converts the nitrile to a carboxylic acid, altering solubility .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the compound’s electronic properties and regioselectivity?

- DFT calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic reactivity.

- Molecular docking : Assess binding affinity with biological targets (e.g., enzymes with hydrophobic active sites) .

- Solvent effects : PCM models to simulate polarity impacts on reaction pathways .

Q. How can contradictions in reported solubility data (e.g., in polar vs. nonpolar solvents) be resolved experimentally?

Discrepancies often arise from impurities or polymorphic forms. To address this:

- Phase solubility analysis : Measure solubility in DMSO, ethanol, and dichloromethane at 25°C.

- Thermogravimetric analysis (TGA) : Confirm thermal stability and rule out solvent retention.

- Crystallization screening : Identify metastable polymorphs using solvent/antisolvent diffusion .

Q. What strategies mitigate competing side reactions during functionalization of the dihydroindene core?

- Protecting groups : Temporarily block the ketone at C1 with tert-butyldimethylsilyl (TBS) ether to prevent unwanted reductions.

- Catalytic control : Use Pd/Cu systems for selective cross-coupling at C5 without disrupting the fluoro substituent .

- Low-temperature kinetics : Slow addition of reagents to minimize dimerization .

Q. How does fluorination at C7 affect the compound’s potential as a fluorescent probe in biological imaging?

Fluorination enhances photostability and red-shifts emission wavelengths. Key considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.